molecular formula C27H49NO10 B3034444 AAL Toxin TD2 CAS No. 176590-36-6

AAL Toxin TD2

カタログ番号: B3034444
CAS番号: 176590-36-6
分子量: 547.7 g/mol
InChIキー: SHYASWXLCRZPLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AAL Toxin TD2 is a natural product found in Alternaria alternata with data available.

科学的研究の応用

Resistance Engineering in Plants

  • AAL-Toxin Resistance through Gene Modification : AAL-toxin from Alternaria alternata is a key factor in plant diseases like Alternaria stem canker in tomatoes. Research showed that the expression of the baculovirus p35 gene in tomatoes can inhibit AAL-toxin-induced cell death and provide resistance against various pathogens, indicating a strategy for engineering disease resistance in plants (Lincoln et al., 2002).

Understanding Plant Pathogen Interactions

  • Role of Epoxide Hydrolase in Toxin Production : A study on the fungus Alternaria alternata, which produces AAL-toxin, identified the role of epoxide hydrolase in toxin production. This enzyme's activity correlated with increased toxin production, offering insights into the biosynthesis of AAL-toxin and potential methods for controlling its production (Pinot et al., 2004).

  • Investigating Tomato Resistance Genes : Research on the tomato Alternaria stem canker locus revealed that resistance to AAL-toxin-induced apoptosis is determined by the Asc-1 gene, a homolog of the yeast longevity assurance gene LAG1. This study provides insights into how plants develop resistance to mycotoxins (Brandwagt et al., 2000).

Enhancing Understanding of Programmed Cell Death

  • AAL-Toxin and Programmed Cell Death in Arabidopsis : In Arabidopsis, the AAL-toxin-resistant mutant atr1 showed enhanced tolerance to programmed cell death induced by reactive oxygen species, offering a model system to study the relationship between sphingolipid metabolism and cell death (Gechev et al., 2008).

Exploring Toxin-Mediated Plant Defense Mechanisms

  • COI1-Dependent Jasmonate Pathway in Tomato : A study demonstrated that the COI1-dependent jasmonate pathway enhances AAL-toxin-induced programmed cell death in tomatoes by regulating redox status and other phytohormone pathways (Zhang et al., 2016).

Toxin Detection and Analysis Methods

  • Detection of Fumonisins and AAL-Toxins : A method was developed for the semi-targeted detection of fumonisins and AAL-toxins in foodstuffs, using rapid polarity switching in mass spectrometry. This approach is crucial for identifying and differentiating various mycotoxins (Renaud et al., 2015).

Exploring Toxin Sensitivity Across Plant Species

  • Sensitivity of Solanaceae to AAL Toxins : Research on the Solanaceae family's sensitivity to AAL toxins highlighted their potential role in plant-pathogen interactions and broadened the understanding of host-specificity in plant diseases (Mesbah et al., 2000).

将来の方向性

The pathogenicity of Alternaria species depends on host susceptibility or resistance as well as quantitative production of HSTs and nHSTs . Future research may focus on understanding the specific genetic and biochemical changes that occur during toxin-induced cell death .

作用機序

Target of Action

AAL Toxin TD2, like other AAL toxins, primarily targets ceramide synthase in both plant and animal cells . Ceramide synthase is a key enzyme involved in the synthesis of ceramides, a type of sphingolipid that plays a crucial role in maintaining cellular homeostasis .

Mode of Action

The this compound interacts with its target, ceramide synthase, and inhibits its function . This inhibition disrupts the normal balance of sphingolipids within the cell, leading to a disruption of cellular homeostasis . The exact mode of this interaction and the resulting cellular disruption is still under investigation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingolipid biosynthesis pathway . By inhibiting ceramide synthase, this compound disrupts the production of ceramides, leading to an imbalance in the levels of various sphingolipids within the cell . This can have downstream effects on numerous cellular processes, as sphingolipids are involved in many aspects of cell function, including cell growth, differentiation, and death .

Pharmacokinetics

Given its potent effects on cellular homeostasis, it is likely that these properties significantly impact the bioavailability and overall effects of the toxin .

Result of Action

The primary result of this compound’s action is the induction of cell death . By disrupting cellular homeostasis through the inhibition of ceramide synthase, this compound can lead to the death of both plant and animal cells . This cell death is characterized by morphological and biochemical changes indicative of apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of AAL toxins by the fungus Alternaria alternata can be affected by environmental conditions such as water activity .

生化学分析

Biochemical Properties

AAL Toxin TD2 plays a significant role in biochemical reactions by disrupting cellular homeostasis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is ceramide synthase, an enzyme involved in the sphingolipid biosynthetic pathway. By inhibiting ceramide synthase, this compound disrupts the synthesis of ceramide, a crucial component of cell membranes. This inhibition leads to the accumulation of free sphingoid bases, which can trigger apoptosis in both plant and animal cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it induces necrotic cell death, characterized by the breakdown of cellular structures and the release of cellular contents. This toxin also affects cell signaling pathways, particularly those involving salicylic acid and ethylene. In Arabidopsis thaliana, this compound treatment leads to the upregulation of salicylic acid-responsive genes and the downregulation of ethylene biosynthetic and signaling marker genes . These changes in gene expression contribute to the toxin’s ability to induce cell death and disrupt normal cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ceramide synthase, leading to the inhibition of this enzyme. This inhibition results in the accumulation of free sphingoid bases, which are toxic to cells. Additionally, this compound affects other molecular pathways, including those involving glutathione and stress-responsive proteins. The toxin’s ability to modulate these pathways further contributes to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the toxin are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound-treated cells exhibit morphological and biochemical changes characteristic of apoptosis over time . These changes include the activation of stress-responsive pathways and the induction of cell death.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the toxin may cause mild cellular stress and apoptosis, while higher doses can lead to severe cytotoxicity and tissue damage. In animal studies, high doses of this compound have been associated with significant toxic effects, including liver and kidney damage . Understanding the dosage-dependent effects of this compound is essential for assessing its potential risks and developing appropriate safety guidelines.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. By inhibiting ceramide synthase, the toxin disrupts the normal synthesis of ceramide and other sphingolipids. This disruption affects various cellular processes, including membrane integrity, signal transduction, and apoptosis . Additionally, this compound can influence other metabolic pathways, such as those involving glutathione and stress-responsive molecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The toxin can accumulate in specific cellular compartments, leading to localized cytotoxic effects. Studies have shown that this compound can be transported across cell membranes and distributed within different tissues, contributing to its widespread impact on cellular functions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The toxin is known to target mitochondria, where it disrupts mitochondrial function and induces apoptosis. Additionally, this compound can localize to other cellular compartments, such as the endoplasmic reticulum and the Golgi apparatus, where it interferes with protein synthesis and trafficking . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and developing targeted interventions.

特性

IUPAC Name

2-[2-(17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49NO10/c1-5-18(3)26(38-25(35)14-20(27(36)37)13-24(33)34)23(32)12-17(2)10-8-6-7-9-11-21(30)15-22(31)16-28-19(4)29/h17-18,20-23,26,30-32H,5-16H2,1-4H3,(H,28,29)(H,33,34)(H,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYASWXLCRZPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(C)CCCCCCC(CC(CNC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AAL Toxin TD2
Reactant of Route 2
AAL Toxin TD2
Reactant of Route 3
AAL Toxin TD2
Reactant of Route 4
AAL Toxin TD2
Reactant of Route 5
AAL Toxin TD2
Reactant of Route 6
AAL Toxin TD2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。